molecular formula C14H16N4S B2771280 N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1219842-44-0

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B2771280
CAS No.: 1219842-44-0
M. Wt: 272.37
InChI Key: VQNIBNRZZHONHF-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that features a pyrazole ring and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with α-haloketones under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the benzo[d]thiazole derivative with hydrazine and an appropriate α,β-unsaturated carbonyl compound.

    Linking the Two Moieties: The final step involves the alkylation of the benzo[d]thiazole derivative with a suitable pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-benzo[d]thiazol-2-amine
  • 4,6-Dimethylbenzo[d]thiazol-2-amine
  • 1-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)ethyl)-1H-pyrazole

Uniqueness

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is unique due to the presence of both pyrazole and benzo[d]thiazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

4,6-dimethyl-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-10-8-11(2)13-12(9-10)19-14(17-13)15-5-7-18-6-3-4-16-18/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNIBNRZZHONHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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